![molecular formula C18H38O5 B14353055 3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol CAS No. 93177-10-7](/img/structure/B14353055.png)
3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol is an organic compound with the molecular formula C18H38O5. It is known for its unique structure, which includes a dodecyloxy group and multiple hydroxyl groups. This compound is used in various scientific and industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol typically involves the reaction of dodecanol with epichlorohydrin, followed by a series of hydrolysis and etherification steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets industry standards.
化学反应分析
Types of Reactions
3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dodecanoic acid, while substitution with halogens can produce dodecyl halides.
科学研究应用
3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in membrane biology due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism by which 3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol exerts its effects involves its interaction with biological membranes. The dodecyloxy group allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
相似化合物的比较
Similar Compounds
- 3-{[1-(Dodecyloxy)-3-hydroxy-2-propanyl]oxy}-1,2-propanediol
- 3-dodecyloxypropane-1,2-diol
- (2RS)-3-(Naphthalen-1-yloxy)propane-1,2-diol
Uniqueness
What sets 3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring interaction with both hydrophilic and hydrophobic environments.
属性
CAS 编号 |
93177-10-7 |
|---|---|
分子式 |
C18H38O5 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
3-(1-dodecoxy-3-hydroxypropan-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C18H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-22-16-18(14-20)23-15-17(21)13-19/h17-21H,2-16H2,1H3 |
InChI 键 |
XKLAUACTGUGXLV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOCC(CO)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


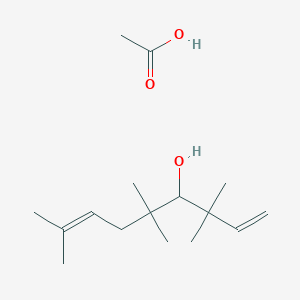
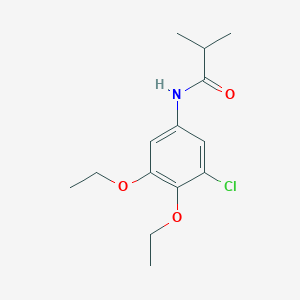
![N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14352991.png)
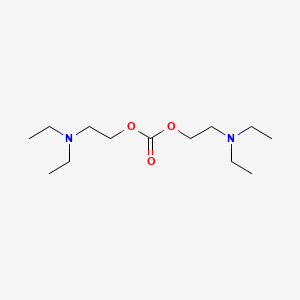
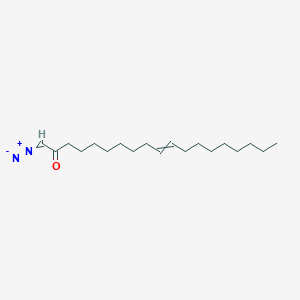
![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)
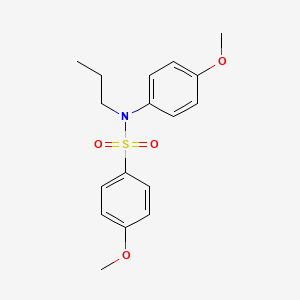

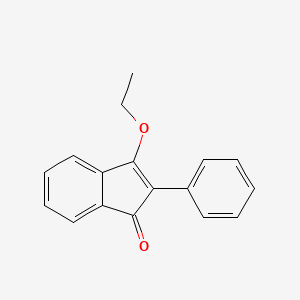

![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
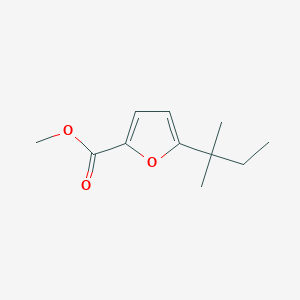
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
